molecular formula C17H16F2N6O2S B10897972 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10897972
M. Wt: 406.4 g/mol
InChI Key: DZAHCWWLRZXKBK-UHFFFAOYSA-N
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Description

N~2~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a triazolopyrimidine core, a benzothiophene moiety, and a difluoromethyl group, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.

    Introduction of the Triazolopyrimidine Core: The triazolopyrimidine core is introduced through a cyclization reaction involving a suitable amidine and a hydrazine derivative.

    Attachment of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Final Coupling and Functionalization: The final step involves coupling the benzothiophene moiety with the triazolopyrimidine core and introducing the aminocarbonyl group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, potassium carbonate, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

N~2~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, diabetes, and infectious diseases.

    Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Biology: The compound serves as a tool in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of N2-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with receptors to modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N~2~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Triazolopyrimidine Derivatives: These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzothiophene Derivatives: Compounds with a benzothiophene moiety exhibit similar structural features but may have different functional groups, affecting their reactivity and applications.

    Difluoromethylated Compounds: The presence of the difluoromethyl group in various compounds can influence their stability, lipophilicity, and biological activity.

Properties

Molecular Formula

C17H16F2N6O2S

Molecular Weight

406.4 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H16F2N6O2S/c1-7-6-9(12(18)19)25-17(21-7)22-14(24-25)15(27)23-16-11(13(20)26)8-4-2-3-5-10(8)28-16/h6,12H,2-5H2,1H3,(H2,20,26)(H,23,27)

InChI Key

DZAHCWWLRZXKBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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